2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol
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Overview
Description
2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol is a complex organic compound that features a nitrophenoxy group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrophenol with an oxirane derivative under basic conditions to form the nitrophenoxy oxirane intermediate. This intermediate is then subjected to ring-opening reactions with suitable nucleophiles to yield the desired oxolane-3,4-diol structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Ether or amine derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the oxolane ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-5-(4-aminophenoxy)oxolane-3,4-diol: Similar structure but with an amino group instead of a nitro group.
2-(Hydroxymethyl)-5-(4-methoxyphenoxy)oxolane-3,4-diol: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
2-(Hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYBTBDYZXISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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